molecular formula C8H15N3 B8585660 5-(1H-Pyrazol-1-yl)pentan-1-amine

5-(1H-Pyrazol-1-yl)pentan-1-amine

Cat. No. B8585660
M. Wt: 153.22 g/mol
InChI Key: HWIUMFUNPNVADW-UHFFFAOYSA-N
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Patent
US06569856B2

Procedure details

A mixture of the phthalimide such as 2-[5-(1H-1-pyrazolyl)pentyl]-1,3-isoindolinedione and hydrazine (one equivalent) in methanol were heated to reflux temperature for 12 hours and cooled. 1 N HCl (1-5 equivalents) was added and the mixture was filtered and washed with methanol and water and then concentrated to give 5-(1H-1-pyrazolyl)-1-pentanamine as a viscous oil. (Scheme 1G)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-[5-(1H-1-pyrazolyl)pentyl]-1,3-isoindolinedione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(=O)NC(=O)C2=CC=CC=C12.[N:12]1([CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][N:22]2C(=O)C3C(=CC=CC=3)C2=O)[CH:16]=[CH:15][CH:14]=[N:13]1.NN.Cl>CO>[N:12]1([CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][NH2:22])[CH:16]=[CH:15][CH:14]=[N:13]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O
Name
2-[5-(1H-1-pyrazolyl)pentyl]-1,3-isoindolinedione
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(N=CC=C1)CCCCCN1C(C2=CC=CC=C2C1=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature for 12 hours
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
WASH
Type
WASH
Details
washed with methanol and water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
N1(N=CC=C1)CCCCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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